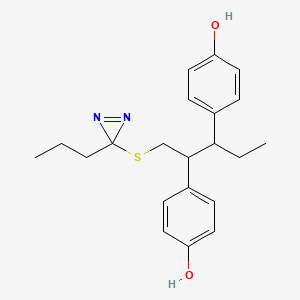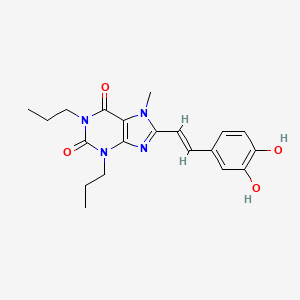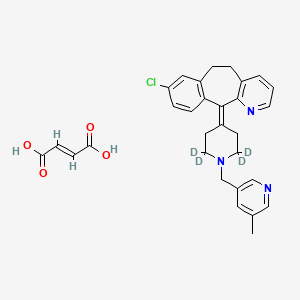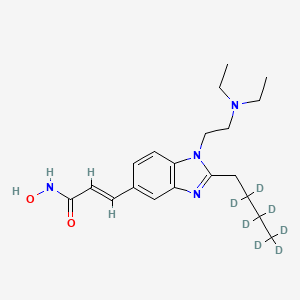
Pracinostat-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pracinostat is a novel HDAC inhibitor with improved in vivo properties compared to other HDAC inhibitors currently in clinical trials . It is a potent and effective anti-tumor drug with potential as an oral therapy for a variety of human hematological and solid tumors .
Molecular Structure Analysis
Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Chemical Reactions Analysis
Pracinostat has been shown to inhibit JAK-signal transducer and activator of transcription (STAT) signaling in AML cells with JAK2 V617F mutations . It also diminishes FLT3 signaling, particularly in FLT3-ITD (internal tandem duplication) cell lines .Physical And Chemical Properties Analysis
Pracinostat is a small molecule with a chemical formula of C20H30N4O2 . The average weight is 358.486 and the monoisotopic weight is 358.236876222 .Wissenschaftliche Forschungsanwendungen
Behandlung von Gliomen
Pracinostat hat ein erhebliches Potenzial in der Behandlung von Gliomen gezeigt, einem häufigen malignen Gehirntumor bei Erwachsenen . Es wurde festgestellt, dass es den malignen Phänotyp im menschlichen Gliom unterdrückt . Das Medikament hemmt die Proliferation, induziert Apoptose und hemmt auch die Migration und Invasion in menschlichen Gliomzelllinien . Es erhöht die Expression von TIMP3 und verringert die Expression von MMP2, MMP9 und VEGF in menschlichen Gliomzellen .
Überwindung von Chemotherapie-Resistenz bei Krebs
Pracinostat wurde als eine mögliche Lösung zur Überwindung der Chemotherapie-Resistenz bei Krebs identifiziert . Es zeigt eine potente Antikrebsaktivität sowohl gegen solide als auch gegen hämatologische Malignome . Pracinostat hat bessere physikalisch-chemische, pharmazeutische und pharmakokinetische Eigenschaften als andere HDAC-Inhibitoren . Es zeigt maximale Wirksamkeit, wenn es in der Dupletttherapie eingesetzt wird .
Abschwächung der Aktivierung von Lungenfibroblasten
Pracinostat wurde als ein potenter Abschwächer der Aktivierung von Lungenfibroblasten identifiziert . Diese Anwendung ist besonders relevant im Kontext von fibrotischen Lungenerkrankungen
Wirkmechanismus
Target of Action
Pracinostat-d7, like its parent compound Pracinostat, is a potent inhibitor of histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly . They are potential targets for tumor treatment .
Mode of Action
this compound inhibits HDAC activity, which results in the accumulation of acetyl groups on the histone lysine residues . This leads to an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Biochemical Pathways
this compound affects multiple biochemical pathways. It increases the expression of TIMP3 and decreases the expression of MMP2, MMP9, and VEGF in human glioma cells . Additionally, this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Pharmacokinetics
this compound, similar to Pracinostat, has superior pharmaceutical, metabolic, and pharmacokinetic properties . The oral bioavailability in mice is 34% .
Result of Action
this compound has significant anti-tumor effects. These effects occur in a time- and concentration-dependent manner .
Vorteile Und Einschränkungen Für Laborexperimente
Pracinostat-d7 has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used to inhibit protein synthesis in a variety of cell types. Additionally, this compound can be used to study the effects of small molecule inhibitors on gene expression. However, it is important to note that this compound is not a specific inhibitor and may have off-target effects.
Zukünftige Richtungen
For Pracinostat-d7 research include exploring its potential as an inhibitor of other cellular processes, such as transcription and translation; studying its effects on cancer cells; and investigating its potential as a therapeutic agent for various diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify potential off-target effects. Finally, this compound could be used as a tool to study the effects of small molecule inhibitors on gene expression.
Synthesemethoden
Pracinostat-d7 can be synthesized using a two-step method. First, an aryl aldehyde is reacted with a carboxylic acid in the presence of a base, such as sodium hydroxide, to form a salt. This salt is then reacted with an amine, such as triethylamine, to form the desired product. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide. The product is then purified by column chromatography and recrystallization.
Safety and Hazards
Pracinostat has been tested in clinical trials and has shown to be well-tolerated . The most common nonhematologic adverse events were constipation, nausea, fatigue, decreased appetite, peripheral edema, diarrhea, and dyspnea . Frequent hematologic adverse events were decreased neutrophil count, anemia, decreased platelet count, febrile neutropenia, and thrombocytopenia .
Biochemische Analyse
Biochemical Properties
Pracinostat-d7, like Pracinostat, selectively inhibits HDAC class I, II, IV . It interacts with these enzymes, inhibiting their activity, which leads to the accumulation of acetylated histones . This results in chromatin remodeling, transcription of tumor suppressor genes, and ultimately, apoptosis of tumor cells .
Cellular Effects
This compound has shown to have significant effects on various types of cells. It inhibits proliferation and induces apoptosis in human glioma cell lines . It also inhibits migration and invasion in these cells . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of HDAC activity, which allows for the accumulation of acetyl groups on the histone lysine residues . This results in an open chromatin structure and transcriptional activation . In vitro, this compound causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have time- and concentration-dependent effects on human glioma cell lines . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
In preclinical animal models, this compound has demonstrated excellent anti-tumor activity with dose-proportional pharmacodynamic effects
Metabolic Pathways
It is known that this compound inhibits both the PI3K/Akt signaling pathway and the STAT3 pathway .
Transport and Distribution
It is known that this compound accumulates in tumor cells .
Subcellular Localization
Given its mechanism of action as an HDAC inhibitor, it is likely that it is localized to the nucleus where it can exert its effects on histone acetylation and gene expression .
Eigenschaften
IUPAC Name |
(E)-3-[1-[2-(diethylamino)ethyl]-2-(2,2,3,3,4,4,4-heptadeuteriobutyl)benzimidazol-5-yl]-N-hydroxyprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+/i1D3,4D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDKZFFAIZKUCU-YBXIAPOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)
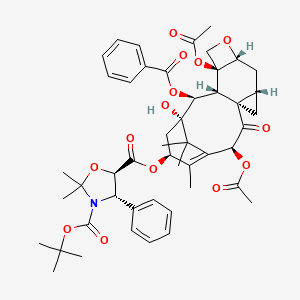
![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)
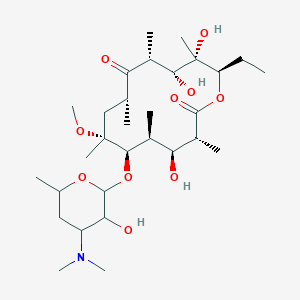
![(2S,4S)-4-[[(3-Methoxyphenyl)methyl]amino]-1,2-pyrrolidinedicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester](/img/structure/B588006.png)
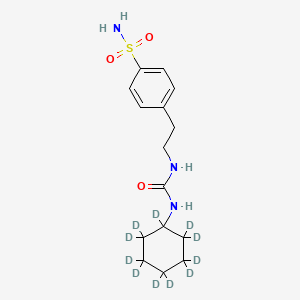
![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)
